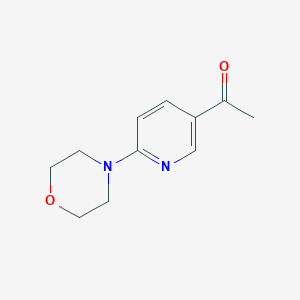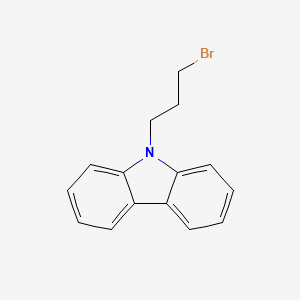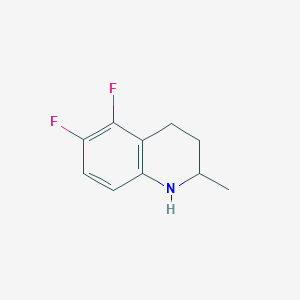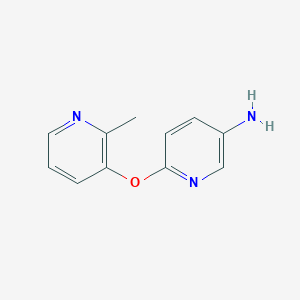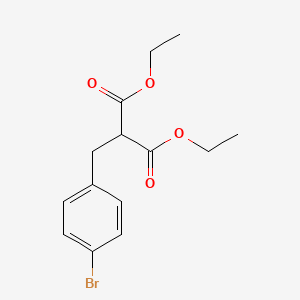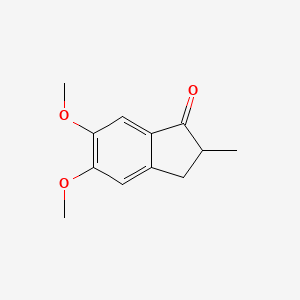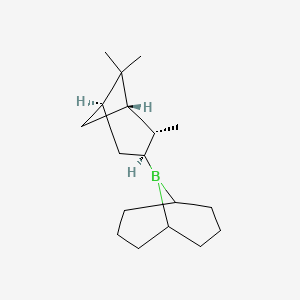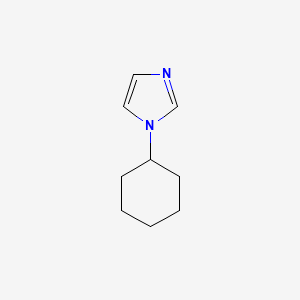
4-(Bromomethyl)aniline
Descripción general
Descripción
“4-(Bromomethyl)aniline” is a chemical compound with the molecular formula C7H8BrN . It is a solid substance and is often used as a building block in the preparation of pharmaceutical and organic compounds .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)aniline involves several steps. One common method involves a nitration step, followed by a conversion from the nitro group to an amine, and finally a bromination . Another approach involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)aniline consists of a hydrophobic benzene ring and an amino group . The molecular weight of this compound is 186.049 .
Chemical Reactions Analysis
4-(Bromomethyl)aniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-(Bromomethyl)aniline .
Physical And Chemical Properties Analysis
4-(Bromomethyl)aniline is a solid substance . It has a molecular weight of 186.049 . The density of this compound is 1.5±0.1 g/cm3, and it has a boiling point of 270.1±15.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Selective Monobromination
4-(Bromomethyl)aniline and its derivatives can be selectively brominated using molecular bromine adsorbed on zeolite 5A. This method improves yield and selectivity for 4-bromoaniline and is effective for other aniline derivatives like toluidines (Onaka & Izumi, 1984).
Nonlinear Optical Materials
Brominated aniline compounds, including 4-bromo-3-(trifluoromethyl)aniline, are explored for their potential as nonlinear optical (NLO) materials. Their vibrational properties and molecular structure are studied through experimental and theoretical methods (Revathi et al., 2017).
Crystal Structure Characterization
The synthesis and crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff Base were analyzed, revealing detailed molecular geometry and dihedral angles between aromatic rings (Zeng Wu-lan, 2011).
Supramolecular Equivalence in Crystal Structures
4-Substituted anilines, including bromo derivatives, demonstrate similar roles in crystal structures, related to their polarization effects. These findings are significant in understanding the crystalline behavior of halogenated anilines (Dey et al., 2003).
Polyurethane Cationomers
Brominated anilines are used in synthesizing new o-hydroxy Schiff bases, contributing to the development of polymeric films with fluorescent properties. This research delves into the photochromic mechanism of these materials (Buruianǎ et al., 2005).
Organoselenium-based Compounds
The reaction of 4,4′-diselanediyldianiline with bromo-4-(bromomethyl)benzene results in organoselenium-based compounds with confirmed molecular structure and potential cytotoxicity and antiapoptotic properties (Shaaban et al., 2022).
High-spin Cationic States in Oligomers
The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s and their redox properties reveal the potential to form high-spin cationic states, contributing to our understanding of the electronic properties of aniline oligomers (Ito et al., 2002).
Optoelectronic Properties
The synthesis of bromoaniline derivatives and their optoelectronic properties are explored, particularly in the context of organic photoconductive devices. This research enhances our understanding of materials used in optoelectronics (Han Li-yin, 2013).
Mecanismo De Acción
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure and functional groups .
Mode of Action
Anilines are known to undergo various chemical reactions, including nucleophilic substitution . In the case of 4-(Bromomethyl)aniline, the bromomethyl group could potentially act as a leaving group, allowing the aniline to participate in nucleophilic substitution reactions .
Biochemical Pathways
For instance, anilines can undergo reactions such as Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight (18605) and other physical properties such as density (15±01 g/cm3) and boiling point (2701±150 °C at 760 mmHg) can influence its pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For instance, the compound’s storage temperature is recommended to be between 2-8°C .
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMPDZEDVTRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449600 | |
| Record name | 4-(bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)aniline | |
CAS RN |
63516-03-0 | |
| Record name | 4-(bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



